2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with N-(3-aminopropyl)morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol
- 5-{5-chloro-2-[(3S)-3-[(morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives
Uniqueness
2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21ClN2O3 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C15H21ClN2O3/c16-13-2-4-14(5-3-13)21-12-15(19)17-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-12H2,(H,17,19) |
InChI Key |
RZYDKQOMZDPDSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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